molecular formula C26H45Cl4NO B12686421 Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate CAS No. 85940-51-8

Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate

Cat. No.: B12686421
CAS No.: 85940-51-8
M. Wt: 529.4 g/mol
InChI Key: YUYCXNUQBGFXTC-UHFFFAOYSA-M
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Description

EINECS 288-937-3, also known as Sodium C13-17 sec-alkyl sulphonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as a surfactant due to its excellent wetting, dispersing, and emulsifying properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium C13-17 sec-alkyl sulphonate is synthesized through the sulfoxidation of C13-17 alkanes. The process involves reacting the alkanes with sulfur dioxide and oxygen, followed by neutralization with sodium hydroxide. The reaction typically occurs in a tube furnace under controlled conditions to maintain an inert or reductive atmosphere at temperatures ranging from 200 to 800°C for durations of 0.5 to 120 hours .

Industrial Production Methods

Industrial production of Sodium C13-17 sec-alkyl sulphonate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The final product is purified through distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium C13-17 sec-alkyl sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various alkylated derivatives

Scientific Research Applications

Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, proteins, and other biological molecules, altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecyl sulfate (EINECS 205-788-1)
  • Sodium lauryl ether sulfate (EINECS 221-416-0)
  • Sodium alkylbenzene sulfonate (EINECS 285-600-2)

Uniqueness

Compared to similar compounds, Sodium C13-17 sec-alkyl sulphonate offers superior thermal stability and resistance to oxidation. Its unique carbon chain length distribution provides enhanced emulsifying and dispersing properties, making it particularly effective in high-temperature and high-pressure applications .

Properties

CAS No.

85940-51-8

Molecular Formula

C26H45Cl4NO

Molecular Weight

529.4 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate

InChI

InChI=1S/C20H44N.C6H2Cl4O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-2-1-3(8)5(10)6(11)4(2)9/h5-20H2,1-4H3;1,11H/q+1;/p-1

InChI Key

YUYCXNUQBGFXTC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

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